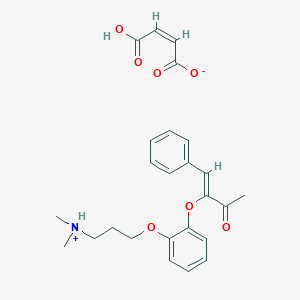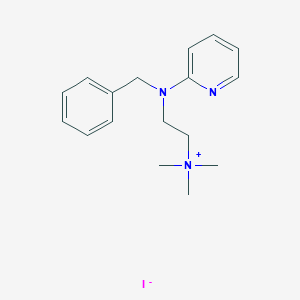
homohalichondrin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Homohalichondrin B is a natural product that is isolated from marine sponges. It has been studied extensively for its potential therapeutic applications due to its unique chemical structure and biological activity. The purpose of
Mécanisme D'action
Homohalichondrin B exerts its cytotoxic activity by binding to tubulin, a protein that is essential for cell division. It binds to the same site as other microtubule-targeting agents, such as taxanes and vinca alkaloids. However, homohalichondrin B has a unique binding mode that allows it to overcome resistance to other microtubule-targeting agents.
Biochemical and Physiological Effects:
Homohalichondrin B has been found to induce cell cycle arrest and apoptosis in cancer cells. It also has anti-angiogenic activity, which may contribute to its anti-tumor effects. In addition, it has been found to have immunomodulatory effects, which may enhance its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of homohalichondrin B is its potency against a variety of cancer cell lines. It also has a unique binding mode that allows it to overcome resistance to other microtubule-targeting agents. However, its complex structure makes it difficult to synthesize, which limits its availability for research. In addition, its cytotoxic effects may also limit its use in lab experiments.
Orientations Futures
There are several future directions for research on homohalichondrin B. One area of focus is the development of more efficient synthesis methods to increase its availability for research. Another area of focus is the investigation of its potential as a cancer treatment in clinical trials. In addition, there is interest in exploring its immunomodulatory effects and its potential as an anti-inflammatory agent.
Conclusion:
Homohalichondrin B is a natural product that has been studied extensively for its potential therapeutic applications. Its unique chemical structure and biological activity make it a promising candidate for cancer treatment. However, its complex structure and cytotoxic effects present challenges for its use in lab experiments. Further research is needed to explore its potential as a cancer treatment and as an anti-inflammatory agent.
Méthodes De Synthèse
Homohalichondrin B is a complex molecule that is difficult to synthesize. The most common method of synthesis is through a convergent approach, where the molecule is assembled in several steps. This approach involves the use of protecting groups and selective reactions to build the molecule in a stepwise manner. The final product is then deprotected to yield homohalichondrin B.
Applications De Recherche Scientifique
Homohalichondrin B has been studied extensively for its potential therapeutic applications. It has been found to have potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This has led to its investigation as a potential cancer treatment.
Propriétés
Numéro CAS |
101383-39-5 |
|---|---|
Nom du produit |
homohalichondrin B |
Formule moléculaire |
C61H86O19 |
Poids moléculaire |
1123.3 g/mol |
InChI |
InChI=1S/C61H86O19/c1-26-13-32-7-9-36-27(2)14-34(65-36)11-12-59-23-47-55(79-59)56-57(73-47)58(80-59)54-37(70-56)10-8-33(67-54)15-49(64)74-53-31(6)52-44(69-43(53)16-38(66-32)30(26)5)19-42-46(72-52)22-61(75-42)24-48-51(78-61)29(4)21-60(77-48)20-28(3)50-45(76-60)18-40-41(71-50)17-39(68-40)35(63)25-62/h26,28-29,31-48,50-58,62-63H,2,5,7-25H2,1,3-4,6H3 |
Clé InChI |
LMZKVILFCFSDGK-UHFFFAOYSA-N |
SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC3C(O4)CC(O3)C(CO)O)C)C)OC9CC(C1=C)O2)C |
SMILES canonique |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC3C(O4)CC(O3)C(CO)O)C)C)OC9CC(C1=C)O2)C |
Synonymes |
homohalichondrin B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine](/img/structure/B12669.png)







